![molecular formula C25H22N2O5 B2486700 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-14-5](/img/structure/B2486700.png)
1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of novel isoxazole/pyrazole derivatives have revealed promising anticancer potential. Researchers have synthesized compounds based on the key intermediate 3-amino-5-methylisoxazole and evaluated their cytotoxicity against cancer cell lines such as Panc-1 and Caco-2. Many of these derivatives exhibited high potency against Panc-1 carcinoma cells, making them potential candidates for further investigation .
Photocatalytic Degradation
3-Amino-5-methylisoxazole: plays a role in the photocatalytic degradation of sulfamethoxazole (SMX). Researchers have studied its removal as a recalcitrant by-product resulting from the biological breakdown of pharmaceuticals. Solar photo-Fenton processes assisted by ferrioxalate complexes have been explored for efficient removal of this compound .
Heterocyclizations
In heterocyclic chemistry, 3-amino-5-methylisoxazole has been utilized for synthesizing 4,5-diaryl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-ones. These compounds hold promise due to their diverse biological activities and potential therapeutic applications .
Pharmacological Properties
Isoxazole derivatives, including those related to our compound, exhibit a broad spectrum of pharmacological properties. These include hypoglycemic, analgesic, anti-inflammatory, antibacterial, anti-HIV, and anticancer activities. Researchers continue to explore novel derivatives for therapeutic purposes .
Chemotherapeutic Potentials
Pyrazole derivatives, which can be derived from 3-amino-5-methylisoxazole , have versatile chemotherapeutic potentials. They have demonstrated antineoplastic activities, including antileukemic, antitumor, and anti-proliferative effects. Their ability to inhibit enzymes involved in cell division makes them intriguing candidates for cancer therapy .
Naphtho [1,2-e] [1,3]oxazines Synthesis
The compound has been used in the synthesis of naphtho [1,2-e] [1,3]oxazines, which are important heterocyclic structures with potential applications in materials science, organic synthesis, and drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to exhibit a broad spectrum of pharmacological properties .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-4-15-9-10-19-18(12-15)23(28)21-22(16-7-6-8-17(13-16)30-5-2)27(25(29)24(21)31-19)20-11-14(3)32-26-20/h6-13,22H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKAUFTVFYLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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